molecular formula C10H13ClO2 B1273779 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride CAS No. 96543-75-8

5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride

Cat. No. B1273779
CAS RN: 96543-75-8
M. Wt: 200.66 g/mol
InChI Key: QWHLGIQXPRQHQN-UHFFFAOYSA-N
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Description

The compound "5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride" is a chemical entity that can be inferred to have a furan backbone with a tert-butyl group and a methyl group attached to it, as well as a carbonyl chloride functional group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential synthesis, molecular structure, and reactivity of such a compound.

Synthesis Analysis

The synthesis of related compounds often involves the formation of furan rings and the introduction of tert-butyl groups. For instance, the synthesis of 5-tert-butyl-2,3-dihydrofuran-2,3-dione from ethenyloxysilane and oxalyl chloride suggests a method that could potentially be adapted for the synthesis of 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride . Additionally, the conversion of tert-butyl esters to acid chlorides using thionyl chloride indicates a possible route for introducing the carbonyl chloride functional group .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride can be complex, as seen in the chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was characterized using NMR spectroscopy and X-ray diffraction . This suggests that advanced analytical techniques would be necessary to fully elucidate the structure of the compound .

Chemical Reactions Analysis

The reactivity of tert-butyl groups in various chemical reactions is well-documented. For example, the synthesis of substituted 5-tert-butyl-2-phenyl-1,3-dithianes as ligands for GABAA receptor complex-associated neuronal chloride ion channels involves the use of tert-butyl groups in the context of chloride ion channel blockers . This indicates that the tert-butyl group in 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride could potentially influence its reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups and furan rings can vary widely. The diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans, for example, involves thermally reactive functional groups that yield furan scaffolds . This suggests that the physical properties such as melting point and solubility of 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride could be influenced by the presence of tert-butyl and furan components.

Scientific Research Applications

Production of Acid Chloride Derivatives

5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride can be used in the production of acid chloride derivatives from biomass-derived materials. This process involves the treatment of precursor aldehydes with tert-butyl hypochlorite, leading to the production of highly useful intermediates for biofuels and polymers (Dutta, Wu, & Mascal, 2015).

Synthesis of Compounds with Biological Activity

This compound plays a role in the synthesis of various biologically active compounds, such as those with fungicide and insecticidal activities. Its derivatives have been used in the synthesis and structural characterization of compounds that exhibit significant biological properties (Huang et al., 2011).

Catalysis in Oxidation Reactions

It is also involved in catalysis, specifically in the selective aerobic oxidation of allylic and benzylic alcohols. The derivatives of this compound have been used as catalysts in transforming alcohols into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Development of Fungicides

The derivatives of 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride are used in the synthesis of novel compounds with moderate to good fungicidal activities. These derivatives have shown effectiveness against various fungi, demonstrating their potential in agricultural applications (Mao, Song, & Shi, 2012).

Synthesis of Ruthenium Complexes

This compound has been used in the synthesis of ruthenium(II) carbonyl chloride complexes. These complexes, featuring derivatives of 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride, have been studied for their catalytic activities in various chemical reactions (Cheng et al., 2009).

Biosynthesis in Pharmaceutical Intermediates

In pharmaceutical research, derivatives of this compound have been used in the biosynthesis of key intermediates for drugs like atorvastatin and rosuvastatin. This showcases its significance in the development of cholesterol-lowering medications (Liu et al., 2018).

Synthesis of Functionalized Pyrazoles

It is also utilized in the synthesis of pyrazoles with functionalized side chains, which are important in the development of ligands for various chemical applications (Grotjahn et al., 2002).

Chemical Synthesis and Structural Analysis

This compound is involved in improved methods for chemical synthesis and the structural analysis of reaction products. These methods are crucial for understanding the properties and potential applications of various chemical compounds (Kappe, Kollenz, & Wentrup, 1994).

Study of Radical Reactions

In addition, it is used in the study of radical reactions, such as those initiated by tert-butoxy radicals, which are important in understanding chemical reaction mechanisms (Lau, Bargon, & Ling, 1980).

Conversion to Acid Chlorides

5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride is also important in the conversion of tert-butyl esters to acid chlorides, a key process in organic synthesis and the preparation of various chemical compounds (Greenberg & Sammakia, 2017).

Safety And Hazards

Tert-butyl chloride is highly flammable and its vapors may form explosive mixtures with air . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

5-tert-butyl-2-methylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHLGIQXPRQHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384010
Record name 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride

CAS RN

96543-75-8
Record name 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96543-75-8
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